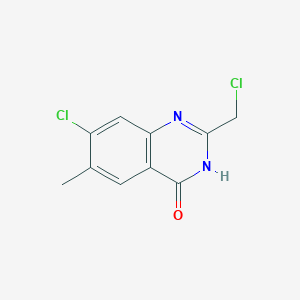

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one

CAS No.: 289686-83-5

Cat. No.: VC2901390

Molecular Formula: C10H8Cl2N2O

Molecular Weight: 243.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289686-83-5 |

|---|---|

| Molecular Formula | C10H8Cl2N2O |

| Molecular Weight | 243.09 g/mol |

| IUPAC Name | 7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15) |

| Standard InChI Key | IUBLKKBZPLTKII-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl |

| Canonical SMILES | CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl |

Introduction

Physical and Chemical Properties

7-Chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one (CAS: 289686-83-5) possesses specific physical and chemical properties that contribute to its pharmaceutical relevance. This compound typically appears as a white powder and is classified among healing drugs .

While comprehensive spectroscopic data specific to this compound is limited in the available literature, we can infer certain properties based on structurally similar compounds. The molecule contains a 4(3H)-quinazolinone core with three key substituents:

-

A chloro group at position 7

-

A chloromethyl group at position 2

-

A methyl group at position 6

Chemical Structure and Properties

The compound follows the general structure of quinazolinone derivatives with the molecular formula C₁₀H₈Cl₂N₂O. Based on similar compounds such as other 2-chloromethylquinazolinones, we can expect certain chemical characteristics:

-

The presence of a lactam functional group (cyclic amide) at position 4

-

An NH group at position 3 (hence the 3H designation)

-

Electrophilic centers at the chloromethyl group, making it reactive for nucleophilic substitution reactions

Spectroscopic Characteristics

Based on related compounds such as 2-chloromethyl-7-chloroquinazolin-4(3H)-one, the following spectroscopic properties might be expected:

-

¹H-NMR likely shows signals for the 6-methyl group (approximately δ 2.3-2.5 ppm), the chloromethyl group (approximately δ 4.5-4.6 ppm), aromatic protons (δ 7.0-8.2 ppm), and the NH proton (δ 12.0-12.8 ppm)

-

IR spectrum would likely show characteristic bands for the C=O stretching (approximately 1660-1680 cm⁻¹) and NH stretching (3100-3200 cm⁻¹)

Synthesis Methods

Several strategies can be employed for the synthesis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one, drawing from established methods for similar quinazolinone derivatives.

Alternative Synthetic Routes

Alternative synthetic methods reported for similar compounds include:

Via Benzoxazinone Intermediates

This method involves:

-

Formation of a benzoxazinone intermediate from the appropriate anthranilic acid derivative and acetic anhydride

-

Reaction with chloroacetyl chloride

-

Cyclization to form the quinazolinone ring with a chloromethyl group at position 2

Research Findings and Structure-Activity Relationships

Structure-Activity Relationship Analysis

Based on studies of similar quinazolinone derivatives, certain structural features in 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one may contribute to its biological activity:

-

The chloro substituent at position 7 may enhance antimicrobial activity, particularly against gram-positive bacteria

-

The chloromethyl group at position 2 represents a reactive site for potential derivatization and may contribute to biological activity through its electron-withdrawing effects

-

The methyl group at position 6 may influence the lipophilicity and cell penetration capabilities of the molecule

Comparative Analysis with Similar Compounds

Table 1 presents a comparative analysis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one with structurally similar quinazolinone derivatives:

Mechanistic Insights

The biological activity of quinazolinone derivatives often involves specific interactions with biological targets:

-

The planar aromatic system facilitates intercalation with DNA or binding to protein targets

-

The lactam moiety can form hydrogen bonds with target proteins

-

The chloromethyl group can potentially react with nucleophilic groups in biological targets through alkylation reactions

-

Halogen substituents may participate in halogen bonding interactions with target proteins

These mechanistic aspects suggest that 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one may interact with biological targets through multiple mechanisms, contributing to its potential therapeutic effects.

Future Research Directions

Based on the analysis of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one and related compounds, several research directions warrant further investigation:

Comprehensive Biological Screening

Detailed screening of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one against a wide range of bacterial and fungal strains, as well as cancer cell lines, would provide valuable insights into its therapeutic potential.

Synthetic Modifications

The reactive chloromethyl group at position 2 presents opportunities for further derivatization to produce a library of analogues with potentially enhanced biological activities. Potential modifications include:

-

Nucleophilic substitution with various amines, thiols, or alcohols

-

Formation of Schiff bases by reaction with aromatic amines

-

Incorporation into more complex heterocyclic systems

Mechanism of Action Studies

Investigating the molecular mechanisms underlying the biological activities of 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one would enhance understanding of its therapeutic potential and guide rational drug design.

Structure-Activity Relationship Studies

Systematic modification of the core structure to establish comprehensive structure-activity relationships would help identify optimal substituents for enhancing specific biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume